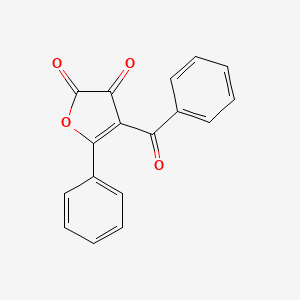
4-Benzoyl-5-phenylfuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-5-phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with benzoyl and phenyl groups at positions 4 and 5, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoyl-5-phenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylacetic acid in the presence of a base to form the corresponding benzoylphenylacetic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Benzoyl-5-phenylfuran-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-phenylfuran-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 4-Benzoyl-5-methylfuran-2,3-dione
- 4-Benzoyl-5-ethylfuran-2,3-dione
- 4-Benzoyl-5-propylfuran-2,3-dione
Comparison: 4-Benzoyl-5-phenylfuran-2,3-dione is unique due to the presence of both benzoyl and phenyl groups, which confer distinct electronic and steric properties. Compared to its methyl, ethyl, and propyl analogs, the phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
17571-17-4 |
|---|---|
Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-benzoyl-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C17H10O4/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JSNKUVWINRORKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















